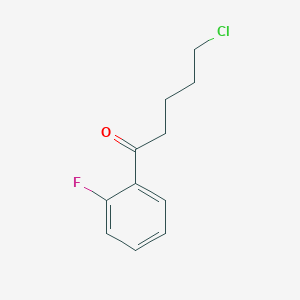

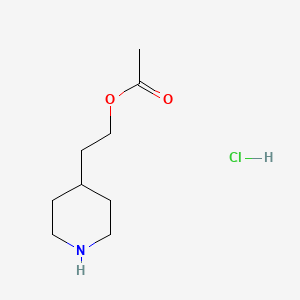

![molecular formula C13H15N3O5 B1322251 Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 950275-72-6](/img/structure/B1322251.png)

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate is a compound that falls within the category of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multicomponent reactions. For instance, ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives were synthesized through reactions of ethyl 3-aryl-2-benzoylpropenoates with guanidine and N-alkyl(or benzyl)guanidines . Similarly, a multicomponent reaction involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride was used to synthesize Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate under mild conditions . These methods demonstrate the versatility and complexity of synthesizing pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic methods and X-ray diffraction crystallography. For example, the crystal structure of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined by X-ray diffraction, and its molecular geometry was calculated using density functional theory (DFT) . Similarly, the crystal structure of Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by various substituents on the pyrimidine ring. For instance, the presence of a trifluoromethyl group in ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate showed inhibition of AP-1 and NF-kappaB mediated transcriptional activation . This indicates that specific functional groups on the pyrimidine ring can significantly impact the chemical reactivity and biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by various spectroscopic techniques and theoretical calculations. For example, the vibrational frequencies and NMR chemical shifts for Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were calculated using DFT, which agreed well with the experimental data . The binding energy of intermolecular interactions and the local reactivity descriptors such as Fukui functions were analyzed for ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into the reactive sites within the molecule . These analyses are crucial for understanding the stability and reactivity of pyrimidine derivatives.

Applications De Recherche Scientifique

Antitumor Activity

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate and its derivatives have shown promise in antitumor research. Studies have found that certain pyrido[2,3-d]pyrimidine derivatives exhibit significant in vitro and in vivo antitumor activities. For instance, a compound synthesized from the key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide demonstrated potent antitumor activity against Ehrlich ascites carcinoma in mice (Gineinah, Nasr, Badr, & El-Husseiny, 2013).

Antibacterial and Antifungal Properties

Derivatives of this compound have been explored for their antibacterial and antifungal properties. A study on ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives reported their potential as antibacterial, antifungal, and antitumor agents (Shanmugasundaram et al., 2011).

Synthesis and Characterization of Derivatives

Numerous studies focus on the synthesis and structural characterization of ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate derivatives. These works provide essential insights into the chemical nature and potential applications of these compounds in various fields, including medicinal chemistry and pharmaceuticals (Ahmed, 2002).

Antiallergenic Activity

Some derivatives of this compound have been tested for antiallergenic activity, with certain esters and salts exhibiting oral activity in rat models. This suggests potential applications in the development of new antiallergy medications (Temple et al., 1979).

Catalytic Synthesis

Recent advancements include the use of ionic liquids as catalysts for synthesizing pyrimidine derivatives. This approach offers more efficient, environmentally friendly alternatives to traditional synthesis methods, opening new pathways in green chemistry (Cahyana, Liandi, & Anwar, 2022).

Propriétés

IUPAC Name |

ethyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-5-21-12(19)7-6-8(17)14(2)10-9(7)11(18)16(4)13(20)15(10)3/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDFQAJKGTZAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(C2=C1C(=O)N(C(=O)N2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)

![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)